4-Hydroxy-2-nitrobenzaldehyde

Catalog No.
S1894044
CAS No.
90151-04-5
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-nitrobenzaldehyde

CAS Number

90151-04-5

Product Name

4-Hydroxy-2-nitrobenzaldehyde

IUPAC Name

4-hydroxy-2-nitrobenzaldehyde

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H

InChI Key

PTVFUHTYJLKEDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O
  • Organic synthesis

    The presence of the aldehyde and hydroxyl groups in 4-Hydroxy-2-nitrobenzaldehyde makes it a potential building block for various organic syntheses. The aldehyde group can participate in condensation reactions to form complex molecules, while the hydroxyl group can be involved in various functional group transformations. PubChem, 4-Hydroxy-2-nitrobenzaldehyde:

  • Study of Nitro-hydroxyaromatic interactions

    -Hydroxy-2-nitrobenzaldehyde belongs to the class of nitro-hydroxyaromatic compounds. Research in this area focuses on understanding the unique interactions between the nitro and hydroxyl groups within the aromatic ring structure. These interactions can influence various properties, such as acidity, reactivity, and potential for hydrogen bonding.

  • Development of new materials

    The aromatic ring structure with functional groups like nitro and hydroxyl can be useful in designing new materials. 4-Hydroxy-2-nitrobenzaldehyde could be investigated for its potential applications in areas like liquid crystals, polymers, or coordination chemistry.

4-Hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4C_7H_5NO_4 and a molecular weight of approximately 167.12 g/mol. It is characterized by a benzene ring with a hydroxyl group (-OH) and a nitro group (-NO_2) positioned at the ortho and para positions relative to the aldehyde group (-CHO), respectively. This compound is recognized for its distinctive chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Limited research is available on the specific mechanism of action of 4-HNB. One study suggests it can react with kinase receptors in cancer cells, potentially leading to cell death through a process called oxidative carbonylation []. However, further investigation is needed to fully understand its biological effects.

  • Electrophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more reactive towards electrophiles, allowing for various substitution reactions.
  • Condensation Reactions: It can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The nitro group can be reduced to an amino group, leading to compounds with different biological activities

    Research indicates that 4-Hydroxy-2-nitrobenzaldehyde exhibits notable biological activities. It has been found to interact with various biological targets, including:

    • Antioxidant Properties: The compound shows potential as an antioxidant, which may help in mitigating oxidative stress in cells.
    • Anticancer Activity: Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells through oxidative carbonylation mechanisms

      Several methods have been developed for synthesizing 4-Hydroxy-2-nitrobenzaldehyde:

      • Nitration of Hydroxybenzaldehyde: This involves the nitration of 2-hydroxybenzaldehyde using a mixture of nitric and sulfuric acids to introduce the nitro group.
      • Reduction of Nitro Compounds: Starting from 2-nitrobenzaldehyde, reduction processes can yield 4-hydroxy derivatives through selective functional group transformations.
      • Condensation Reactions: The compound can also be synthesized via condensation reactions between suitable aldehydes and nitro compounds under acidic or basic conditions .

    _and_Biomedical_Potentials_of_2-Nitrobenzaldehyde_and_2-Chlorobenzaldehyde" rel="nofollow noopener" target="_blank"> .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Hydroxy-2-nitrobenzaldehyde, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
2-Hydroxy-4-nitrobenzaldehydeC7H5NO40.98
5-Hydroxy-2-nitrobenzaldehydeC7H5NO40.92
4-Hydroxy-3-nitrobenzaldehydeC7H5NO40.91
3-Hydroxy-2-nitrobenzaldehydeC7H5NO40.89
2-NitrobenzaldehydeC7H5NO30.87

These compounds share similar functional groups but differ in their positioning on the benzene ring, which significantly affects their chemical behavior and biological activity

Studies exploring the interactions of 4-Hydroxy-2-nitrobenzaldehyde with biological systems have revealed insights into its mechanism of action:

  • Kinase Receptor Interactions: Research indicates that it may interact with kinase receptors, influencing signaling pathways associated with cell growth and apoptosis .
  • Oxidative Stress Response: The compound's ability to induce oxidative stress suggests potential therapeutic applications in diseases characterized by oxidative damage

    XLogP3

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Wikipedia

4-Hydroxy-2-nitrobenzaldehyde

Dates

Modify: 2023-08-16

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